molecular formula C16H14N4O3S B13968963 7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one

7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one

Cat. No.: B13968963
M. Wt: 342.4 g/mol
InChI Key: IPXJEZMUIKGHEW-LBPRGKRZSA-N
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Description

7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one is a complex organic compound with the molecular formula C16H14N4O3S and a molecular weight of 342.37 g/mol . This compound is characterized by the presence of an azido group, a hydroxyethyl group, and a benzyloxy group attached to a benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced by reacting the benzothiazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added by reacting the benzyloxy-benzothiazole intermediate with ethylene oxide.

    Introduction of the Azido Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its azido, hydroxyethyl, and benzyloxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

7-[(1R)-2-azido-1-hydroxyethyl]-4-phenylmethoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C16H14N4O3S/c17-20-18-8-12(21)11-6-7-13(14-15(11)24-16(22)19-14)23-9-10-4-2-1-3-5-10/h1-7,12,21H,8-9H2,(H,19,22)/t12-/m0/s1

InChI Key

IPXJEZMUIKGHEW-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@H](CN=[N+]=[N-])O)SC(=O)N3

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CN=[N+]=[N-])O)SC(=O)N3

Origin of Product

United States

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